1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea
Overview
Description
1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea is a heterocyclic compound that contains both an oxadiazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea typically involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with pyridin-3-ylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anticonvulsant, and antimicrobial agent.
Material Science: The compound is studied for its potential use in the development of high-energy materials and polymers.
Industrial Chemistry: It is explored for its applications in the synthesis of other heterocyclic compounds and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the oxadiazole ring.
Pyridine Derivatives: Compounds that contain the pyridine ring but lack the oxadiazole moiety.
Uniqueness
1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea is unique due to the combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C9H9N5O2 |
---|---|
Molecular Weight |
219.2 g/mol |
IUPAC Name |
1-(4-methyl-1,2,5-oxadiazol-3-yl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C9H9N5O2/c1-6-8(14-16-13-6)12-9(15)11-7-3-2-4-10-5-7/h2-5H,1H3,(H2,11,12,14,15) |
InChI Key |
NXRCDGIGKSHKAP-UHFFFAOYSA-N |
SMILES |
CC1=NON=C1NC(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CC1=NON=C1NC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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